molecular formula C15H24O3 B5036994 4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione

4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B5036994
M. Wt: 252.35 g/mol
InChI Key: RNLICJGWQHITOC-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[55]undecane-1,5-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic core. The reaction conditions often require a catalyst such as l-proline and are conducted under controlled temperatures to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its application, such as its role in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione
  • 3-Aryl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

Uniqueness

4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione is unique due to its specific spirocyclic structure and the presence of both dimethyl and propan-2-yl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

4,4-dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)11-14(3,4)12(16)15(13(17)18-11)8-6-5-7-9-15/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLICJGWQHITOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(=O)C2(CCCCC2)C(=O)O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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